molecular formula C14H10FN5O2 B2906377 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-37-0

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2906377
CAS No.: 1396879-37-0
M. Wt: 299.265
InChI Key: WJGFRLGJMWBWFB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Coupling with Hydroxyphenyl Group: The final step involves coupling the tetrazole intermediate with a hydroxyphenyl derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like LiAlH4 or H2/Pd-C.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 in solvents like dichloromethane or acetonitrile.

    Reduction: LiAlH4 in ether or H2 with Pd-C catalyst in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH or K2CO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can serve as a probe for studying enzyme interactions and biological pathways.

    Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl and hydroxyphenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide
  • 2-(4-bromophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2/c15-9-5-7-10(8-6-9)20-18-13(17-19-20)14(22)16-11-3-1-2-4-12(11)21/h1-8,21H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFRLGJMWBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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